Acetaminophen and tramadol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaminophen and tramadol is a combination medication used for the short-term treatment of severe acute pain. Acetaminophen is an analgesic and antipyretic agent, while tramadol is a centrally acting synthetic opioid analgesic. This combination provides better pain relief than either medication used alone, making it effective for managing moderate to severe pain .
Preparation Methods
Chemical Reactions Analysis
Oxidation: Acetaminophen can undergo oxidation to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.
Substitution: Both acetaminophen and tramadol can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents for acetaminophen.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents for tramadol.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: NAPQI from acetaminophen.
Reduction: O-desmethyltramadol from tramadol.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Acetaminophen vs. Ibuprofen: Both are analgesics and antipyretics, but ibuprofen also has anti-inflammatory properties.
Tramadol vs. Morphine: Both are opioid analgesics, but tramadol has a lower potential for addiction and abuse compared to morphine.
Acetaminophen and Tramadol vs. Codeine and Acetaminophen: The combination of this compound provides more effective pain relief with a lower risk of side effects compared to codeine and acetaminophen.
Similar Compounds
Acetaminophen: Ibuprofen, aspirin, naproxen.
Tramadol: Morphine, codeine, oxycodone.
Properties
CAS No. |
147630-09-9 |
---|---|
Molecular Formula |
C24H34N2O4 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C16H25NO2.C8H9NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;1-6(10)9-7-2-4-8(11)5-3-7/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;2-5,11H,1H3,(H,9,10)/t14-,16+;/m1./s1 |
InChI Key |
YEYSQTFJKAWMNG-XMZRARIVSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.